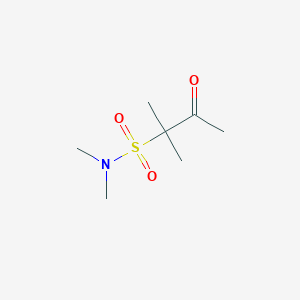![molecular formula C11H12N2O3 B2354387 [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-essigsäure CAS No. 876716-55-1](/img/structure/B2354387.png)
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the benzimidazole ring in this compound contributes to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction can lead to various biological activities .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological properties, suggesting they may impact multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Biochemische Analyse
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and cell division .
Cellular Effects
The cellular effects of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid are not well-documented. Benzimidazole derivatives have been reported to have various effects on cells. For example, some benzimidazole derivatives have shown antiproliferative activity against cancer cells .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to show varying effects at different dosages in animal models .
Metabolic Pathways
It is known that benzimidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that benzimidazole derivatives can be rapidly absorbed, metabolised and excreted following oral exposure .
Subcellular Localization
Benzimidazole derivatives have been reported to have various effects on subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 5-methyl-o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the methoxy-acetic acid moiety.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can be compared with other benzimidazole derivatives, such as:
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its potent antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.
Omeprazole N-oxide: A well-known proton pump inhibitor used in the treatment of gastric ulcers.
The uniqueness of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-acetic acid moiety differentiates it from other benzimidazole derivatives, potentially enhancing its solubility and bioavailability.
Eigenschaften
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQWCRZVCGWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)





![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)


![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)
